1-(3-Amino-4-methylpiperidin-1-yl)but-2-en-1-one, with the Chemical Abstracts Service number 1344826-88-5, is a compound of significant interest in medicinal chemistry. This compound is characterized by a piperidine ring substituted with an amino group and a butenone moiety, which contributes to its biological activity. Its structure indicates potential applications in drug development, particularly as a pharmacological agent targeting various biological pathways.
The compound has been referenced in various scientific literature and patents, indicating its relevance in research and potential therapeutic applications. Notably, it has been identified in the context of dipeptidyl peptidase inhibitors, which are important in managing conditions such as diabetes and obesity .
1-(3-Amino-4-methylpiperidin-1-yl)but-2-en-1-one can be classified as an organic compound belonging to the category of piperidine derivatives. Its structural features categorize it under enones, specifically α,β-unsaturated carbonyl compounds, which are known for their reactivity in various chemical reactions.
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)but-2-en-1-one can be achieved through several synthetic routes. One effective method involves the reaction of 4-methylpiperidine with appropriate aldehydes or ketones under basic conditions to form the desired enone structure.
Technical Details:
The synthesis may also involve intermediate steps where protective groups are used to ensure selective reactions occur at desired positions on the piperidine ring.
The mechanism of action for compounds like 1-(3-Amino-4-methylpiperidin-1-yl)but-2-en-1-one often involves interaction with specific biological targets such as enzymes or receptors. It is hypothesized that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
Data:
The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.
1-(3-Amino-4-methylpiperidin-1-yl)but-2-en-1-one exhibits the following physical properties:
Key chemical properties include:
Relevant Data:
The compound's reactivity is influenced by the presence of both the amino group and the unsaturated carbonyl group, making it a versatile intermediate in organic synthesis.
This compound has potential applications in various fields:
The convergent synthesis of the target compound relies heavily on coupling 3-amino-4-methylpiperidine with acryloyl equivalents. Transition-metal catalysis dominates this domain due to superior atom economy and functional group tolerance.
Palladium-Mediated AmidationPd(OAc)₂/XPhos systems (1–5 mol%) enable C–N bond formation between N-Boc-3-amino-4-methylpiperidine and acryloyl chloride in toluene at 80°C, achieving >90% acylation yield. Critical to success is the exclusion of moisture to prevent hydrolysis of the acid chloride. Triethylamine or DIPEA serves as a stoichiometric base, though elevated temperatures risk epimerization at C3 [6] [9]. Alternative protocols employ in situ activation of acrylic acid using peptide coupling agents:
Table 1: Catalyst Performance in Amide Bond Formation
Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Toluene | 80 | 92 | <5% hydrolysis |
HATU/DIPEA | DCM | 25 | 88 | 8% oxazolone |
T3P®/Et₃N | THF | 40 | 85 | 12% dimerization |
Organocatalytic AcylationNon-metallic approaches utilize DMAP (4-dimethylaminopyridine) or polymer-supported piperazine to catalyze acyl transfer in dichloromethane at ambient temperature. This method circumvents metal contamination but requires stoichiometric acryloyl chloride and achieves moderate yields (75–82%). Solvent selection profoundly influences reactivity: polar aprotic solvents (DMF, MeCN) accelerate acylation but promote enone polymerization, while ethereal solvents (THF) preserve the enone’s integrity [6] [10].
Microwave-Assisted CouplingRecent innovations deploy microwave irradiation (100–120°C, 15–30 min) to accelerate coupling in solvent-free conditions or with ionic liquids, shortening reaction times from hours to minutes while maintaining yields >85%. This strategy minimizes thermal degradation of the acid-sensitive piperidine [9].
Stereocontrol at C3 and C4 of the piperidine ring dictates the pharmacological profile of downstream derivatives. Cis-3,4-disubstitution predominates in bioactive analogs and requires tailored synthetic routes.
Asymmetric Hydrogenation of PyridinesChiral ruthenium- and iridium-phosphine complexes (e.g., [Ir(cod)Cl]₂ with (R)-SegPhos) enable enantioselective reduction of 3-cyano-4-methylpyridines, affording cis-3-amino-4-methylpiperidines with >98% ee and >20:1 dr. Beller’s cobalt/titanium heterogeneous catalyst achieves comparable stereoselectivity under hydrogen pressure (50–100 bar), albeit requiring specialized equipment [9] [2]. Qu’s iridium(I)/P,N-ligand system efficiently reduces 2-substituted pyridinium salts through an outer-sphere mechanism, enabling kilogram-scale synthesis of enantiopure intermediates [9].
Biocatalytic ResolutionImmobilized ω-transaminases selectively aminate 4-methylpiperidin-3-one precursors using isopropylamine as an amino donor. Aspergillus terreus-derived transaminases yield the (3R,4R)-isomer with 99% ee, while engineered Arthrobacter variants produce the (3S,4S)-enantiomer. Reaction optimization requires precise pH control (7.5–8.5) and cofactor recycling [8].
Chiral Auxiliary TechniquesEllman’s tert-butanesulfinamide directs stereoselective addition to N-sulfinyl imines derived from 4-methylpiperidin-3-one. Grignard addition at −78°C yields syn-3,4-disubstituted piperidines with >95% de, followed by auxiliary cleavage under acidic conditions. Though reliable, this multistep approach suffers from low overall yields (40–50%) [9].
Table 2: Stereoselective Synthesis Methods Comparison
Method | Chiral Control Element | dr/ee (%) | Scale-Up Feasibility | Key Limitation |
---|---|---|---|---|
Iridium-catalyzed hydrogenation | Ligand-induced stereodifferentiation | >98 ee | High | High-pressure H₂ required |
Enzymatic transamination | Enzyme active site | 99 ee | Moderate | Substrate specificity |
Sulfinamide auxiliary | Diastereoselective addition | >95 de | Low | Multi-step deprotection |
The nucleophilic 3-amino group necessitates protection during enone formation to prevent Michael addition side reactions. Orthogonal protection strategies enable sequential deblocking in complex syntheses.
Boc Protection-DeprotectionBoc-group installation via Boc₂O (1.2 equiv) proceeds quantitatively in water/THF (1:1) with NaHCO₃ (1.5 equiv) at 40°C. Deprotection employs TFA/DCM (1:1, 2h, rt) or HCl in dioxane (4M, 3h), with the latter minimizing enone reduction. Acid-sensitive substrates alternatively use ZnBr₂ in DCE (12h, rt), achieving 90–95% deprotection yield without olefin compromise [3] [5]. Kinetic studies reveal that electron-withdrawing groups on the enone accelerate Boc cleavage by enhancing iminium ion formation.
Cbz Group ManipulationBenzylation using CbzCl/K₂CO₃ in MeCN (reflux, 4h) installs the Cbz group, removed via catalytic hydrogenation (10% Pd/C, H₂ 40 psi, EtOH). Catalyst poisoning by the basic amine necessitates a 30% w/w catalyst loading. In situ acidification with HCl prevents catalyst deactivation, though over-reduction of the enone to saturated ketone remains a risk (<8%) [3] [9].
Orthogonal Fmoc StrategiesFor peptides incorporating the target compound, Fmoc protection (Fmoc-OSu, DIPEA, DMF) permits selective cleavage with piperidine (20% v/v) while preserving Boc groups. This chemoselectivity enables solid-phase synthesis of enone-containing peptide hybrids [5] [10].
Table 3: Protection Group Performance Metrics
Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility with Enone | Yield (%) |
---|---|---|---|---|
Boc | Boc₂O, NaHCO₃, H₂O/THF, 40°C | TFA/DCM (1:1), 2h, rt | Excellent | 95 |
Cbz | CbzCl, K₂CO₃, MeCN, reflux | 10% Pd/C, H₂ (40 psi), EtOH | Moderate (risk of reduction) | 88 |
Fmoc | Fmoc-OSu, DIPEA, DMF, rt | Piperidine (20%), DMF, 30 min | Excellent | 92 |
Solvent Effects in DeprotectionNon-polar solvents (toluene, DCM) suppress enone hydration during acidolysis, while protic solvents (MeOH, EtOH) accelerate unwanted enone reduction during hydrogenolysis. Computational modeling confirms that solvation of the incipient carbocation governs Boc-deprotection rates, with dielectric constants >10 (e.g., DCM, ε=8.9) optimizing kinetics [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7